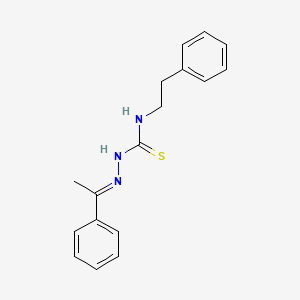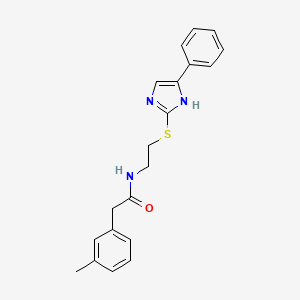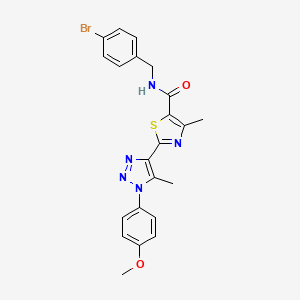![molecular formula C19H19BrN2O3 B2480839 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921867-92-7](/img/structure/B2480839.png)
4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of structurally related compounds often involves complex reactions including condensation, aminocarbonylation, and intramolecular cyclization processes. A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which share some structural similarities with the target compound, uses aromatic diamine, Meldrum's acid, and an isocyanide in a one-pot, catalyst-free approach at ambient temperatures, suggesting a potential pathway for the synthesis of the target compound (Shaabani et al., 2009).
Molecular Structure Analysis
Closely related compounds demonstrate diverse supramolecular aggregations influenced by different substituents. For example, the molecular structure of similar benzamide derivatives reveals disordered over two sets of atomic sites, suggesting that the target compound may also exhibit conformational flexibility and disorder. Such structural characteristics can significantly affect the compound's reactivity and interaction with other molecules (B. K. Sagar et al., 2018).
Chemical Reactions and Properties
Compounds structurally related to the target molecule have been synthesized and characterized, indicating a variety of chemical reactions they undergo, such as N-arylation leading to the synthesis of dibenzoazepinones. This suggests that the target compound may also be amenable to functionalization through similar chemical reactions, potentially enhancing its utility in various applications (Joydev K. Laha et al., 2013).
Physical Properties Analysis
The physical properties of related compounds, including crystallization behavior and molecular packing, have been extensively studied. These compounds exhibit a range of physical states and stabilities, influenced by their molecular structures and intermolecular interactions, such as hydrogen bonding and π-π stacking. Such studies provide a basis for predicting the solubility, stability, and crystalline form of the target compound (A. Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, photophysical properties, and electrochemical behavior, are determined by their molecular structures. For instance, studies on related compounds show that the presence of bromo and other substituents significantly affects their chemical reactivity and potential applications in synthesis and medicinal chemistry (Efraín Polo et al., 2019).
科学的研究の応用
Synthesis and Antimicrobial Activity
Research has explored the synthesis of various derivatives related to the compound of interest, demonstrating antimicrobial activities. For instance, the synthesis of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has been investigated for their antimicrobial properties (Abunada et al., 2008). This research signifies the potential of such compounds in contributing to new antimicrobial agents.
QSAR Studies and Antibacterial Agents
Another study designed and synthesized novel analogs, incorporating benzothiazole and pyrazol-5-ones, demonstrating promising antibacterial activity (Palkar et al., 2017). This indicates the role of structural modification in enhancing biological activity, which could be relevant for compounds with a similar structure to the one .
Facile Synthesis of Condensed Derivatives
The facile synthesis of condensed 4-aminothiazole derivatives using α-bromolactams and thioamides has been reported, suggesting a methodological approach to constructing complex heterocyclic compounds (Uchikawa & Aono, 1994). Such synthetic strategies could be applicable to the synthesis and functional exploration of the compound .
Modular Synthesis Techniques
There has been a focus on developing modular synthesis techniques for heterocycles, such as tetrahydrobenzo[b]azepines, which are structurally related to the compound of interest. These techniques aim at synthesizing bioactive compounds efficiently (Liu et al., 2021). This research underscores the importance of innovative synthetic methods in the creation of compounds with potential scientific applications.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-19(2)11-25-16-10-14(8-9-15(16)22(3)18(19)24)21-17(23)12-4-6-13(20)7-5-12/h4-10H,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMMIWOEFWCUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B2480757.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2480758.png)

![2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480760.png)

![(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480765.png)
![N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2480766.png)
![N-(3,5-dichlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2480768.png)

![(4-Phenyloxan-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480772.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2480777.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2480779.png)